2-methoxy-6-(4-methoxyphenyl)pyridine-3-carbonitrile
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Overview
Description
2-methoxy-6-(4-methoxyphenyl)pyridine-3-carbonitrile is an organic compound with the molecular formula C14H12N2O2 It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-6-(4-methoxyphenyl)pyridine-3-carbonitrile typically involves the condensation of chalcones with malononitrile in a basic medium . The reaction conditions often include the use of a base such as sodium alkoxide, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-6-(4-methoxyphenyl)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
2-methoxy-6-(4-methoxyphenyl)pyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Its potential anticancer properties make it a candidate for drug development and therapeutic applications.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methoxy-6-(4-methoxyphenyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, the compound is believed to interfere with cellular processes that are critical for cancer cell survival and proliferation. This may include the inhibition of specific enzymes or signaling pathways that are essential for cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
2-methoxypyridine-3-carbonitrile: A related compound with similar structural features but lacking the 4-methoxyphenyl group.
4-methoxyphenylpyridine derivatives: Compounds with variations in the substitution pattern on the pyridine ring.
Uniqueness
2-methoxy-6-(4-methoxyphenyl)pyridine-3-carbonitrile is unique due to the presence of both methoxy and carbonitrile functional groups, which contribute to its distinct chemical and biological properties. The combination of these groups enhances its potential as a versatile building block in organic synthesis and its activity in biological systems.
Properties
IUPAC Name |
2-methoxy-6-(4-methoxyphenyl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-17-12-6-3-10(4-7-12)13-8-5-11(9-15)14(16-13)18-2/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGHXMVLAIYZGET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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